molecular formula C15H22N2O3S B4471700 1-acetyl-N-(pentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide

1-acetyl-N-(pentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B4471700
M. Wt: 310.4 g/mol
InChI Key: AECKKCBKSZUBSE-UHFFFAOYSA-N
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Description

1-acetyl-N-(pentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features an indole core, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of 1-acetyl-N-(pentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the indole core, followed by the introduction of the sulfonamide group and the acetyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-acetyl-N-(pentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

1-acetyl-N-(pentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activity, making it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific diseases or conditions.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(pentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the structure of the compound and its functional groups.

Comparison with Similar Compounds

1-acetyl-N-(pentan-3-yl)-2,3-dihydro-1H-indole-5-sulfonamide can be compared with other similar compounds, such as:

    1-acetyl-N-(butan-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide: This compound has a similar structure but with a different alkyl chain length, which may affect its chemical and biological properties.

    1-acetyl-N-(hexan-4-yl)-2,3-dihydro-1H-indole-5-sulfonamide: Another analog with a different alkyl chain length, potentially leading to variations in its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-acetyl-N-pentan-3-yl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-4-13(5-2)16-21(19,20)14-6-7-15-12(10-14)8-9-17(15)11(3)18/h6-7,10,13,16H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECKKCBKSZUBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NS(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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